molecular formula C9H10Cl2 B1587280 1-Chloro-4-(3-chloropropyl)benzene CAS No. 64473-34-3

1-Chloro-4-(3-chloropropyl)benzene

Cat. No. B1587280
CAS RN: 64473-34-3
M. Wt: 189.08 g/mol
InChI Key: FYUVHLUSUWWUPY-UHFFFAOYSA-N
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Description

1-Chloro-4-(3-chloropropyl)benzene is a chemical compound with the CAS Number: 64473-34-3 . It has a molecular weight of 189.08 . The IUPAC name for this compound is 1-chloro-4-(3-chloropropyl)benzene . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Chloro-4-(3-chloropropyl)benzene is 1S/C9H10Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 . This compound contains a total of 21 atoms; 10 Hydrogen atoms, 9 Carbon atoms, and 2 Chlorine atoms . It also contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

1-Chloro-4-(3-chloropropyl)benzene is a liquid at room temperature . .

Scientific Research Applications

1. Synthesis of Diols and Oxepanes

1-Chloro-4-(3-chloropropyl)benzene is used in the synthesis of diols and oxepanes. The reaction of chloro-(2-chloroethyl)benzenes with lithium power in the presence of carbonyl compounds yields diols after hydrolysis. These diols can be further transformed into oxepanes under Mitsunobu type conditions or by acidic treatment (Yus, Ramón, & Gómez, 2002).

2. Generation of Functional Organolithium Reagents

The compound plays a role in generating functional organolithium reagents, such as 3-chloro-1-lithiopropene. This reagent, when treated with alkylboronates, leads to the formation of 3-alkylprop-1-en-3-ols, which are valuable in synthesizing allylic alcohols with varied alkyl groups (Smith, Elliott, & Jones, 2013).

3. Catalyst Development

1-Chloro-4-(3-chloropropyl)benzene is utilized in developing catalysts for chemical reactions. For instance, the reaction of 3-chloropropyl silica with diazabicyclo[2.2.2]octane forms a catalyst used for efficient synthesis of 4H-benzo[b]pyran derivatives (Hasaninejad et al., 2011).

4. Organic Synthesis and Chemical Reactions

The compound is involved in various organic synthesis processes and chemical reactions. For example, it's used in Buchner addition reactions catalyzed by Chloro(tetraphenylporphyrinato)iron, leading to the formation of complex organic compounds such as norcaradiene and cycloheptatriene derivatives (Mbuvi & Woo, 2009).

5. Crystallography and Molecular Structure Analysis

The compound also finds application in crystallography and molecular structure analysis. The crystal structure of derivatives like 1-(4-bromophenyl)-3-(3-chloropropanoyl)thiourea has been studied to understand molecular conformation and intermolecular interactions (Abosadiya et al., 2014).

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-chloro-4-(3-chloropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVHLUSUWWUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370902
Record name 1-chloro-4-(3-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(3-chloropropyl)benzene

CAS RN

64473-34-3
Record name 1-chloro-4-(3-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BC Figula - 2023 - search.proquest.com
Advances in chemical development depend on the introduction of increasingly complex molecules and functional group modification methodologies that expand the currently available …
Number of citations: 2 search.proquest.com

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